molecular formula C8H14N2OS B3022504 1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride CAS No. 921146-02-3

1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride

Cat. No.: B3022504
CAS No.: 921146-02-3
M. Wt: 186.28
InChI Key: REXJGWBGXZDNSH-UHFFFAOYSA-N
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Description

1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride (CAS 921146-02-3) is a high-purity chemical compound offered for research purposes. It features a 1,3-thiazole core, a privileged scaffold in medicinal chemistry known for its wide-ranging pharmacological potential . Thiazole derivatives are extensively investigated in drug discovery for their ability to interact with diverse biological targets, and research into similar structures has revealed activities including antitumor properties and antimicrobial effects . One significant area of research for related N-(thiazol-2-yl)-benzamide analogs is their function as selective antagonists and negative allosteric modulators of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily . This makes such compounds valuable pharmacological tools for exploring ZAC's physiological functions. The molecular formula of this dihydrochloride salt is C8H14N2OS, and it has a molecular weight of 186.27 g/mol for the free base . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[(5-methyl-1,3-thiazol-2-yl)methylamino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2OS/c1-6(11)3-9-5-8-10-4-7(2)12-8/h4,6,9,11H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXJGWBGXZDNSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)CNCC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride can be achieved through a multicomponent reaction. One common method involves the reaction of 5-methyl-1,3-thiazol-2-amine with an appropriate aldehyde and a secondary amine in the presence of a catalyst such as silica sulfuric acid. The reaction is typically carried out in glycerol at elevated temperatures (70-80°C) for about an hour . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride has shown potential as a lead compound in drug discovery. Its thiazole moiety is known for enhancing the pharmacological profile of various drugs, particularly in targeting specific enzymes and receptors.

Case Study: Antimicrobial Activity

Research has indicated that compounds containing thiazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazole, including this compound, were effective against various bacterial strains, suggesting its potential as an antimicrobial agent .

Neuropharmacology

The compound's structural characteristics may allow it to interact with neurotransmitter systems. Preliminary studies suggest that it could influence serotonin and dopamine pathways, making it a candidate for further investigation in treating neurological disorders.

Case Study: Neuroprotective Effects

In vitro studies have shown that thiazole derivatives can protect neuronal cells from oxidative stress. This property could position this compound as a neuroprotective agent .

Agricultural Chemistry

There is growing interest in the application of this compound within agricultural sciences. Its potential as a biopesticide or growth regulator can be attributed to its ability to modulate plant metabolic pathways.

Case Study: Growth Regulation

Field studies have indicated that thiazole derivatives can enhance plant growth and resistance to pathogens. This suggests that this compound could play a role in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antibacterial activity . The compound may also interact with other cellular pathways, leading to its diverse biological effects.

Comparison with Similar Compounds

[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine Dihydrochloride

Structure and Properties This compound (CAS 920458-76-0) shares the 5-methyl-1,3-thiazole core but features an ethylamine group instead of the aminopropanol moiety. Its molecular formula is C₆H₁₂Cl₂N₂S (assuming dihydrochloride), with a molecular weight of 142.225 (base compound) or 215.15 (including HCl) . Key Differences

  • Applications : It is used as a biochemical reagent in pharmaceutical research, particularly in synthesizing intermediates for drug candidates .

1-[(1,3-Thiazol-2-ylmethyl)amino]propan-2-ol Dihydrochloride

Structure and Properties
This analog (CAS 1332530-58-1) lacks the 5-methyl substitution on the thiazole ring. Its molecular formula is C₇H₁₄Cl₂N₂OS , identical to the target compound, but the absence of the methyl group alters electronic properties and steric hindrance .
Key Differences

  • Synthetic Utility : Methyl-substituted thiazoles are often more stable in acidic conditions, making the target compound preferable in reactions requiring robust intermediates .

Comparison with Functional Analogs

Thiadiazole Derivatives

Examples :

  • 1-(5-(R-Amino)-1,2,4-thiadiazol-3-yl)propan-2-ones
  • 5-Amino-3-(2-aminopropyl)-1,2,4-thiadiazoles

Structural and Functional Differences

  • Heterocycle Core : Thiadiazoles (two nitrogen atoms, one sulfur) vs. thiazoles (one nitrogen, one sulfur). Thiadiazoles exhibit broader pharmacological activities, including antimicrobial and antitumor effects .
  • Synthesis : Thiadiazoles are synthesized via Gewald or Dimroth reactions, while thiazoles often require Hantzsch-type cyclizations .

Cephalosporin Antibiotic (Monosodium Salt)

Example : 3-[[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo cephalosporin
Comparison

  • Application : The cephalosporin derivative is a clinically used antibiotic, highlighting the importance of sulfur-containing heterocycles in antimicrobial design.
  • Structural Complexity: The bicyclic β-lactam core contrasts with the simpler aminopropanol-thiazole scaffold of the target compound, underscoring divergent therapeutic targets .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound [1-(5-Methyl-thiazol-2-yl)ethyl]amine DHC Cephalosporin Analog
Molecular Weight 245.17 ~215.15 (estimated) 635.49 (berotralstat)
Solubility High (pH ≤ 4) Moderate Soluble (pH-dependent)
Core Heterocycle Thiazole Thiazole Thiadiazole/β-lactam
Therapeutic Potential Enzyme inhibition Intermediate synthesis Antimicrobial

Biological Activity

1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride is a thiazole derivative recognized for its diverse biological activities. Thiazole compounds are widely studied in medicinal chemistry due to their potential therapeutic effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, including its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.

The compound has a molecular formula of C8H14N2OS and is characterized by the presence of a thiazole ring, which significantly influences its biological properties. The structural formula can be represented as follows:

InChI InChI 1S C8H14N2OS c1 6 11 3 9 5 8 10 4 7 2 12 8 h4 6 9 11H 3 5H2 1 2H3\text{InChI }\text{InChI 1S C8H14N2OS c1 6 11 3 9 5 8 10 4 7 2 12 8 h4 6 9 11H 3 5H2 1 2H3}

The biological activity of this compound is largely attributed to its interactions with various biomolecules:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against a range of pathogens with promising results:

Pathogen Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.22 - 0.25 µg/mLNot specified
Escherichia coliNot specifiedNot specified

These findings suggest that the compound may inhibit bacterial growth effectively while also showing potential for synergistic effects when combined with other antibiotics like Ciprofloxacin and Ketoconazole .

Cellular Effects

The compound has demonstrated various cellular effects in vitro. It influences cell function through:

  • Biofilm Inhibition : It significantly reduces biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard treatments like Ciprofloxacin.

Molecular Mechanism

The molecular mechanisms underlying the biological activities of this compound involve complex interactions at the molecular level:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in microbial metabolism.
  • Binding Interactions : It binds to various proteins and enzymes, potentially altering their activity and affecting metabolic pathways.

Research Findings

Recent studies have highlighted the efficacy of thiazole derivatives in various applications:

Case Studies

  • A study reported the synthesis and evaluation of thiazole-bearing compounds that exhibited potent antimicrobial activity against multidrug-resistant (MDR) pathogens. The most active derivative showed an MIC value as low as 0.22 µg/mL .
  • Another investigation explored the structure–activity relationships (SAR) of thiazole derivatives, revealing that modifications to the thiazole ring can enhance biological activity while maintaining low cytotoxicity levels .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride, and what reaction conditions are critical for optimizing yield?

  • Methodology : A common approach involves refluxing the thiazole derivative (e.g., 5-methyl-1,3-thiazol-2-ylmethanamine) with a propanol precursor (e.g., epichlorohydrin or glycidol derivatives) in a polar solvent like acetic acid. Sodium acetate is often used as a base to neutralize HCl generated during the reaction. Critical parameters include:

  • Reaction time : 3–5 hours under reflux to ensure complete cyclization and substitution .
  • Purification : Recrystallization from dimethylformamide (DMF)/acetic acid mixtures to isolate the dihydrochloride salt .
  • Stoichiometry : Excess propanol precursor (1.1 equivalents) to drive the reaction to completion .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the presence of the thiazole ring (e.g., signals at δ 2.4 ppm for the methyl group) and the propanol backbone .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% by area normalization) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ for C9_9H15_{15}N2_2OS·2HCl) .

Advanced Research Questions

Q. How can computational chemistry methods be integrated into the design and optimization of synthesis pathways for this compound?

  • Methodology :

  • Reaction Path Search : Quantum mechanical calculations (e.g., density functional theory, DFT) model transition states and intermediates to predict viable reaction pathways. For example, identifying the energy barrier for nucleophilic substitution at the thiazole nitrogen .
  • Solvent Optimization : COSMO-RS simulations predict solvent effects on reaction yield, guiding the selection of acetic acid or ethanol as optimal media .
  • Machine Learning : Training models on existing reaction data (e.g., reaction time, temperature, solvent polarity) to recommend conditions for maximizing yield .

Q. When encountering discrepancies in reported physicochemical properties or bioactivity data, what systematic approaches should researchers take to validate findings?

  • Methodology :

  • Cross-Validation : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer for solubility studies) to rule out protocol variability .
  • By-Product Analysis : Use LC-MS to identify impurities (e.g., unreacted starting materials or hydrolysis products) that may skew bioactivity results .
  • Statistical Design of Experiments (DoE) : Apply factorial designs to isolate confounding variables (e.g., temperature vs. catalyst loading) contributing to data contradictions .

Q. What strategies are recommended for improving the aqueous solubility and stability of this dihydrochloride salt in biological assays?

  • Methodology :

  • Salt Form Screening : Test alternative counterions (e.g., mesylate or citrate) to enhance solubility while maintaining crystallinity .
  • Lyophilization : Freeze-drying the compound in phosphate-buffered saline (PBS) to create a stable amorphous form for long-term storage .
  • Protection of Labile Groups : Introducing tert-butoxycarbonyl (Boc) groups to the amine during synthesis to prevent degradation under acidic assay conditions .

Notes

  • Avoid abbreviations for chemical names (e.g., use "5-methyl-1,3-thiazol-2-yl" instead of "5-Me-thiazole").
  • For advanced synthesis troubleshooting, consult ICReDD’s reaction path search tools .
  • Contradictory bioactivity data may arise from differences in assay protocols (e.g., cell line variability) rather than compound instability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride

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